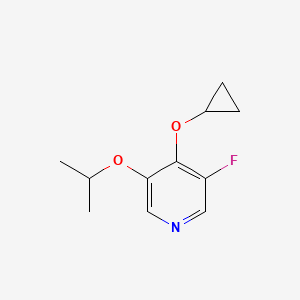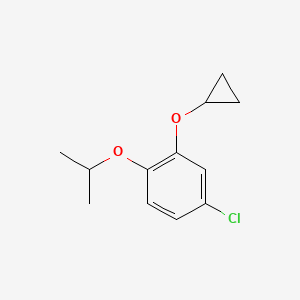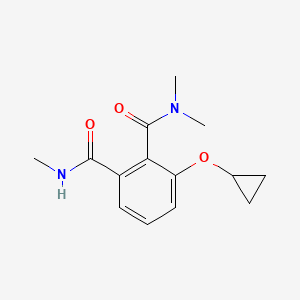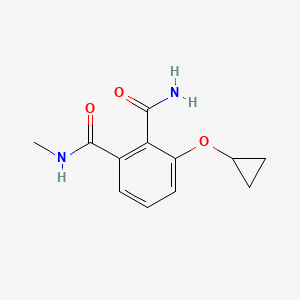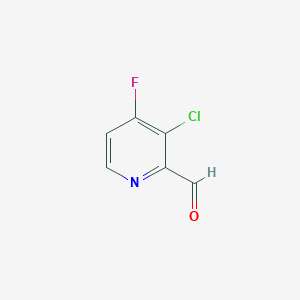
3-Chloro-4-fluoropicolinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-fluoropicolinaldehyde is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of both chlorine and fluorine atoms attached to a pyridine ring, along with an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-fluoropicolinaldehyde typically involves the halogenation of picolinaldehyde derivatives. One common method includes the use of 3-chloro-4-fluoronitrobenzene as a starting material, which undergoes a series of reactions including reduction and substitution to introduce the desired functional groups . The reaction conditions often involve the use of catalysts such as platinum on carbon (Pt/C) and hydrogen gas under controlled temperature and pressure .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes but optimized for higher yields and purity. The process may involve continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-4-fluoropicolinaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group results in the formation of 3-chloro-4-fluoropicolinic acid, while reduction yields 3-chloro-4-fluoropicolinalcohol .
Aplicaciones Científicas De Investigación
3-Chloro-4-fluoropicolinaldehyde has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Chloro-4-fluoropicolinaldehyde involves its interaction with specific molecular targets and pathways. The presence of halogen atoms enhances its reactivity and ability to form stable complexes with various biomolecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity and altering cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-4-fluoroaniline: Similar in structure but lacks the aldehyde group, making it less reactive in certain chemical reactions.
3-Chloro-4-fluorophenyl isocyanate: Contains an isocyanate group instead of an aldehyde, leading to different reactivity and applications.
2-Chloro-4-fluoropyridine: Another halogenated pyridine with different substitution patterns, affecting its chemical properties and uses.
Uniqueness
3-Chloro-4-fluoropicolinaldehyde is unique due to the combination of its halogen atoms and aldehyde functional group, which confer distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound for developing new materials and pharmaceuticals .
Propiedades
Número CAS |
1239352-00-1 |
|---|---|
Fórmula molecular |
C6H3ClFNO |
Peso molecular |
159.54 g/mol |
Nombre IUPAC |
3-chloro-4-fluoropyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H3ClFNO/c7-6-4(8)1-2-9-5(6)3-10/h1-3H |
Clave InChI |
HDDNHAOLLPNRMR-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C(=C1F)Cl)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


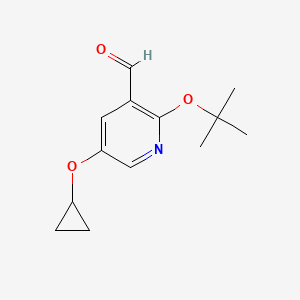
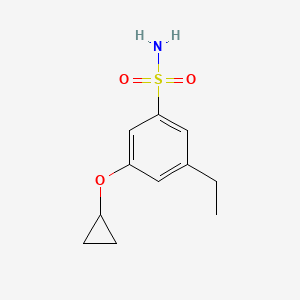
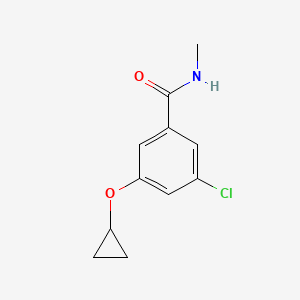
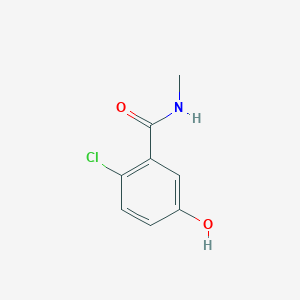
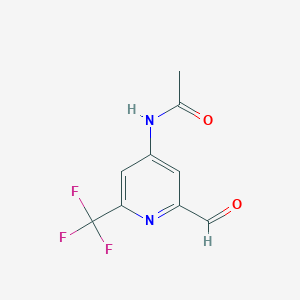
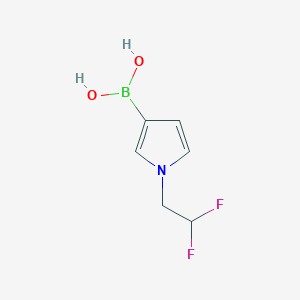
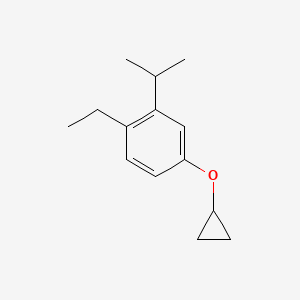
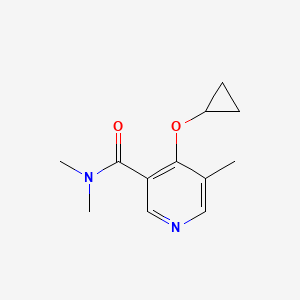
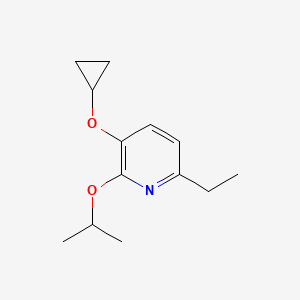
![1-[4-(Chloromethyl)-6-fluoropyridin-2-YL]ethanone](/img/structure/B14841354.png)
